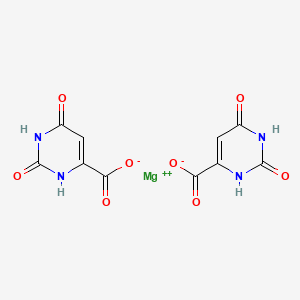

Orotate de magnésium

Vue d'ensemble

Description

L'orotate de magnésium est un composé formé par la combinaison du magnésium et de l'acide orotiqué. Il est connu pour son absorption et sa biodisponibilité supérieures par rapport aux autres compléments de magnésium. L'this compound est souvent utilisé pour traiter les carences en magnésium et est reconnu pour ses bienfaits potentiels pour la santé cardiovasculaire, la réparation cellulaire et le bien-être général .

Applications De Recherche Scientifique

Magnesium orotate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies involving magnesium.

Biology: Magnesium orotate is studied for its role in cellular processes and its impact on cellular health.

Mécanisme D'action

Mode of Action

Orotic acid acts as a transporter that carries magnesium into the cells . It also exhibits antioxidant properties, as it is a key intermediate in the biosynthetic pathway of pyrimidines that promotes the synthesis of enzymes which act as free radical scavengers .

Biochemical Pathways

Magnesium orotate plays a crucial role in several biochemical pathways. It regulates neurotransmitters, which are directly involved in sleep, and maintains healthy levels of GABA, a neurotransmitter that promotes sleep . By improving these pathways’ efficiency, magnesium orotate can help achieve more restful sleep . It also plays a role in the activation of Adenosine Triphosphate (ATP), which is the primary energy source for cells .

Pharmacokinetics

Magnesium orotate has good permeability and absorption. More than 90% of the tested dose permeated the intestinal mucosa and was recovered in urine . The time to reach maximum plasma or serum concentration (Tmax) was 3 hours for magnesium orotate . .

Result of Action

Magnesium orotate has been shown to reduce the severity of chronic myocardial dysfunction and structural damage in cardiomyopathy . It supplies much-needed energy to an oxygen-starved heart by driving the pentose pathway . It also limits the release of stress hormones and acts at the blood-brain barrier to prevent them from entering the brain .

Action Environment

Environmental factors, such as the presence of other compounds and the state of the body, can influence the action, efficacy, and stability of magnesium orotate. For instance, dysbiosis, a microbial imbalance in the body, can affect the efficacy of magnesium orotate in treating gastroenterological and psychiatric disorders . Furthermore, the calcium channel-blocking activity of magnesium may partially contribute to its antioxidative effects on cells and tissues .

Analyse Biochimique

Biochemical Properties

Magnesium orotate plays a crucial role in biochemical reactions by acting as a cofactor for various enzymes. It interacts with enzymes such as ATPases, which are essential for energy production and cellular metabolism. Magnesium orotate also interacts with proteins involved in DNA and RNA synthesis, as well as those involved in cellular signaling pathways. The orotic acid component of magnesium orotate helps transport magnesium into cells, enhancing its bioavailability and effectiveness .

Cellular Effects

Magnesium orotate influences various types of cells and cellular processes. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, magnesium orotate can modulate the activity of kinases and phosphatases, which are critical for cell signaling. It also affects the expression of genes involved in stress response, inflammation, and apoptosis. Additionally, magnesium orotate supports cellular metabolism by participating in the synthesis of ATP and other essential biomolecules .

Molecular Mechanism

The molecular mechanism of magnesium orotate involves its interaction with biomolecules at the cellular level. Magnesium orotate binds to enzymes and proteins, influencing their activity and function. It can act as an enzyme cofactor, enhancing or inhibiting enzyme activity. Magnesium orotate also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular processes such as energy production, stress response, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium orotate can change over time. Studies have shown that magnesium orotate is relatively stable and does not degrade quickly. Long-term exposure to magnesium orotate can lead to sustained improvements in cellular function, including enhanced energy production and reduced oxidative stress. The effects may vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of magnesium orotate vary with different dosages in animal models. At low to moderate doses, magnesium orotate has been shown to improve cellular function and overall health. At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and increased oxidative stress. It is important to determine the optimal dosage to maximize the benefits while minimizing potential adverse effects .

Metabolic Pathways

Magnesium orotate is involved in several metabolic pathways, including those related to energy production and nucleotide synthesis. It interacts with enzymes such as ATPases and kinases, which are essential for cellular metabolism. Magnesium orotate also affects the levels of metabolites involved in these pathways, influencing metabolic flux and overall cellular function .

Transport and Distribution

Magnesium orotate is transported and distributed within cells and tissues through specific transporters and binding proteins. The orotic acid component facilitates the transport of magnesium into cells, enhancing its intracellular concentration. Once inside the cell, magnesium orotate can accumulate in various cellular compartments, including the cytoplasm and mitochondria, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of magnesium orotate is critical for its activity and function. Magnesium orotate is found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of magnesium orotate in these compartments allows it to participate in essential cellular processes such as energy production, gene expression, and stress response .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'orotate de magnésium peut être synthétisé en faisant réagir l'hydroxyde de magnésium ou le carbonate de magnésium avec l'acide orotiqué. La réaction se produit généralement en milieu aqueux, et le produit est ensuite isolé par filtration et séchage.

Méthodes de production industrielle : Dans les milieux industriels, l'this compound est produit en combinant des sels de magnésium avec de l'acide orotiqué dans des conditions contrôlées. Le processus implique un contrôle précis de la température et du pH pour garantir la pureté et la stabilité du produit final .

Types de réactions:

Oxydation : L'this compound est relativement stable et ne subit pas d'oxydation significative dans des conditions normales.

Réduction : Il n'y a pas de réactions de réduction notables impliquant l'this compound.

Substitution : L'this compound peut participer à des réactions de substitution où l'ion magnésium est remplacé par d'autres cations.

Réactifs et conditions courantes :

Hydrolyse : L'this compound est stable contre l'hydrolyse en milieu acide et basique.

Traitement thermique : Il reste stable sous des conditions thermiques modérées, mais peut se décomposer à des températures très élevées.

Principaux produits formés : Le principal produit formé lors des réactions impliquant l'this compound est l'acide orotiqué, en particulier dans les réactions de substitution où le magnésium est remplacé par un autre cation .

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études impliquant le magnésium.

Biologie : L'this compound est étudié pour son rôle dans les processus cellulaires et son impact sur la santé cellulaire.

5. Mécanisme d'action

L'this compound exerce ses effets en agissant comme un transporteur de magnésium dans les cellules. L'acide orotiqué facilite l'entrée du magnésium dans les cellules, augmentant sa biodisponibilité. De plus, l'acide orotiqué présente des propriétés antioxydantes en favorisant la synthèse d'enzymes qui agissent comme des piégeurs de radicaux libres. Cette double action contribue à améliorer la fonction cellulaire et la santé globale .

Composés similaires :

Oxyde de magnésium : Couramment utilisé, mais sa biodisponibilité est inférieure et il peut provoquer des effets secondaires gastro-intestinaux.

Citrate de magnésium : Connu pour sa bonne absorption, mais peut provoquer des effets laxatifs.

Glycinate de magnésium : Bien toléré et possède une biodisponibilité élevée, mais n'a pas les avantages supplémentaires de l'acide orotiqué.

Unicité de l'this compound : L'this compound se distingue par son absorption et sa biodisponibilité supérieures, ainsi que par les avantages supplémentaires fournis par l'acide orotiqué. Cette combinaison le rend particulièrement efficace pour la santé cardiovasculaire et la réparation cellulaire .

Comparaison Avec Des Composés Similaires

Magnesium Oxide: Commonly used but has lower bioavailability and can cause gastrointestinal side effects.

Magnesium Citrate: Known for its good absorption but may cause laxative effects.

Magnesium Glycinate: Well-tolerated and has high bioavailability but lacks the additional benefits of orotic acid.

Uniqueness of Magnesium Orotate: Magnesium orotate stands out due to its superior absorption and bioavailability, as well as the additional benefits provided by orotic acid. This combination makes it particularly effective for cardiovascular health and cellular repair .

Propriétés

IUPAC Name |

magnesium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4N2O4.Mg/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLHYYKDLOVBNV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6MgN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905129 | |

| Record name | Magnesium orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34717-03-8 | |

| Record name | Magnesium orotate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34717-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034717038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium orotate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium, bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-.kappa.N3,.kappa.O4)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylato-N3,O4)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI96W46M5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)

![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)